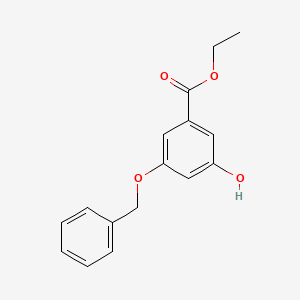

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Description

. It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy and phenylmethoxy groups, and an ethyl ester functional group.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAMCSNTILSOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476269 | |

| Record name | Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497069-12-2 | |

| Record name | Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under varied conditions:

Key findings:

-

Acidic hydrolysis proceeds via nucleophilic acyl substitution, favored by protonation of the carbonyl oxygen.

-

Saponification yields water-soluble carboxylate salts, with reaction rates dependent on base concentration and temperature.

Hydrogenation Reactions

Catalytic hydrogenation targets the benzyl ether protective group:

| Reaction Type | Conditions | Catalyst | Products | References |

|---|---|---|---|---|

| Benzyl ether cleavage | H₂ (1–3 atm), RT to 60°C | Pd/C or Raney Ni | 3,5-Dihydroxybenzoic acid ethyl ester + Toluene |

Critical parameters:

-

Complete debenzylation requires 4–6 hours at 50°C with 10% Pd/C .

-

Selectivity is maintained due to the inertness of the ester group under mild hydrogenation conditions .

Acetylation Reactions

The phenolic -OH group reacts with acetylating agents:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| O-Acetylation | Pyridine, 0–5°C | Acetic anhydride | 3-Acetoxy-5-(phenylmethoxy)benzoic acid ethyl ester |

Mechanistic insights:

Stability Under Oxidative Conditions

Limited oxidative reactivity is observed:

| Condition | Oxidizing Agent | Outcome | References |

|---|---|---|---|

| Strong oxidation (KMnO₄/H⁺) | KMnO₄ in H₂SO₄ | Ester cleavage + ring hydroxylation |

Notably, the phenylmethoxy group provides steric protection against moderate oxidants like CrO₃.

Comparative Reactivity Table

| Functional Group | Reaction Susceptibility | Preferred Conditions |

|---|---|---|

| Ester (COOEt) | High (hydrolysis) | Acidic/basic aqueous media |

| Benzyl ether (O-Bn) | Moderate (hydrogenation) | H₂/Pd-C, 50°C |

| Phenolic -OH | High (acetylation) | Ac₂O/pyridine, 25°C |

Scientific Research Applications

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

Uniqueness

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various research and industrial applications.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester (CAS No. 497069-12-2), exploring its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and features a benzoic acid backbone with a hydroxy group and a phenylmethoxy group. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall or inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another notable feature of benzoic acid derivatives. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals.

Antiproliferative Effects

The antiproliferative potential of benzoic acid derivatives has been explored in various cancer cell lines. For example, the compound's structure may interact with cellular pathways involved in cell cycle regulation and apoptosis. Some derivatives have shown IC50 values in the low micromolar range against cancer cells, indicating promising anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways.

- Cell Cycle Modulation : It could interfere with proteins regulating the cell cycle, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are likely due to its ability to neutralize ROS, thereby protecting cells from oxidative damage.

Case Studies

- Antimicrobial Study : A study published in MDPI showed that a related compound exhibited MIC values as low as 8 μM against Enterococcus faecalis, suggesting that similar derivatives may possess comparable antimicrobial efficacy .

- Antiproliferative Activity : A comprehensive review highlighted that p-hydroxybenzoic acid derivatives demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM .

- Oxidative Stress Reduction : Research indicated that certain benzoic acid derivatives improved antioxidant activity compared to standard antioxidants like BHT, confirming their potential in reducing oxidative stress .

Q & A

Basic Question: What are the recommended synthetic routes for preparing benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester?

Methodological Answer:

The compound can be synthesized via esterification or transesterification. A common approach involves reacting 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux . Alternatively, protecting the hydroxyl group prior to esterification may improve yield, as seen in analogous syntheses of substituted benzoic acid esters (e.g., ethyl vanillate, where methoxy and hydroxyl groups are protected during synthesis) . For regioselective introduction of the phenylmethoxy group, Friedel-Crafts alkylation or Mitsunobu reactions may be employed, as demonstrated in related benzyloxy-substituted esters .

Advanced Question: How can structural ambiguities in substituted benzoic acid esters be resolved using spectroscopic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) is critical for resolving positional isomerism. For example:

- ¹H NMR : The phenylmethoxy group (C₆H₅CH₂O-) shows characteristic signals: a singlet for the methylene protons (~δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.4 ppm). The 3-hydroxy group may appear as a broad peak (δ 5.0–6.0 ppm) if not derivatized .

- ¹³C NMR : The ester carbonyl (C=O) resonates at ~δ 165–170 ppm, while the phenylmethoxy carbons appear at δ 70–75 (CH₂) and δ 130–140 (aromatic carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₆O₄: calculated [M+H]⁺ = 289.1073). Fragmentation patterns can distinguish between 3-hydroxy and 4-hydroxy isomers, as seen in ethylparaben studies .

Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used, as validated for structurally similar esters like ethyl vanillate . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is recommended. A validated protocol for ethylparaben in plant extracts (e.g., LOD = 0.1 ng/mL) can be adapted . Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate the compound from complex matrices.

Advanced Question: How do conflicting reports on the compound’s biological activity inform experimental design?

Methodological Answer:

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions or impurity profiles. To address this:

- Dose-Response Studies : Test a wide concentration range (e.g., 1–100 µM) in in vitro antioxidant assays (DPPH, ABTS) and compare with controls like Trolox .

- Purity Validation : Use HPLC (>98% purity) to exclude confounding effects from synthesis byproducts (e.g., residual phenylmethoxy precursors) .

- Metabolite Screening : Incubate the compound with liver microsomes to identify metabolites that may contribute to observed effects, as done for ethylparaben .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

The ester group is susceptible to hydrolysis under acidic/basic conditions. Stability studies should include:

- pH Stability : Monitor degradation in buffers (pH 3–9) at 25°C; half-life decreases significantly below pH 5 or above pH 8, as observed in ethyl benzoate analogs .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenylmethoxy and hydroxyl groups .

- Long-Term Stability : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life, following ICH guidelines .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential targets:

- Receptor Binding : Dock the compound into the active site of cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, leveraging structural data from similar esters (e.g., ethyl vanillate’s interaction with COX-2) .

- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Topological Polar Surface Area = 70 Ų), suggesting moderate membrane permeability .

- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., ester hydrolysis products) .

Basic Question: What chromatographic methods differentiate this compound from its structural analogs?

Methodological Answer:

Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. For example:

- Retention Time : The phenylmethoxy group increases hydrophobicity, resulting in longer retention (~12.5 min) compared to ethyl 3-hydroxybenzoate (~9.2 min) .

- Co-Elution Check : Spiking samples with analogs (e.g., ethyl 5-methoxybenzoate) confirms resolution, as demonstrated in studies of plant-derived esters .

Advanced Question: How can contradictory data on metabolic pathways be reconciled?

Methodological Answer:

Metabolic discrepancies (e.g., glucuronidation vs. sulfation dominance) may reflect species- or tissue-specific enzyme expression. Strategies include:

- Cross-Species Comparisons : Incubate the compound with human, rat, and mouse hepatocytes to identify conserved pathways .

- Enzyme Inhibition Assays : Use selective inhibitors (e.g., β-glucuronidase for glucuronidation) to quantify pathway contributions .

- Isotope Tracing : Synthesize a ¹³C-labeled analog to track metabolite formation via LC-MS/MS, as applied to ethylparaben .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.